molecular formula C8H9NO4 B12873137 2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoacetic acid

2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoacetic acid

Cat. No.: B12873137
M. Wt: 183.16 g/mol
InChI Key: MVHVHKNQKUCNBB-UHFFFAOYSA-N
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Description

2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoacetic acid is an organic compound with the molecular formula C9H11NO4 It is characterized by the presence of a furan ring, a methyl group, and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoacetic acid typically involves the reaction of furan-2-ylmethanol with methylamine, followed by the introduction of an oxoacetic acid moiety. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoacetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino acid moiety allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethanol: A precursor in the synthesis of 2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoacetic acid.

    Furan-2,5-dione: An oxidation product of the furan ring.

    N-methylglycine: A similar amino acid derivative.

Uniqueness

This compound is unique due to its combination of a furan ring and an amino acid derivative, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

2-[furan-2-ylmethyl(methyl)amino]-2-oxoacetic acid

InChI

InChI=1S/C8H9NO4/c1-9(7(10)8(11)12)5-6-3-2-4-13-6/h2-4H,5H2,1H3,(H,11,12)

InChI Key

MVHVHKNQKUCNBB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CO1)C(=O)C(=O)O

Origin of Product

United States

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